6-tert-Butyl-4-chlorothieno[3,2-d]pyrimidine

PI3K inhibitor mTOR inhibitor thienopyrimidine SAR

Medicinal chemistry teams optimizing kinase inhibitors require the exact 6-tert-butyl substitution pattern-generic 4-chlorothieno[3,2-d]pyrimidine variants fail to maintain SAR continuity. This compound delivers the precise scaffold validated across PI3K/mTOR, BTK, CDK7, JAK1, and EGFR programs. • Pre-installed 6-tert-butyl eliminates de novo C-6 functionalization • C-4 chlorine enables high-yielding SNAr with diverse amine libraries • 97% purity; reliable bulk supply supports lead optimization and focused library synthesis.

Molecular Formula C10H11ClN2S
Molecular Weight 226.73 g/mol
CAS No. 439693-52-4
Cat. No. B1271407
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-tert-Butyl-4-chlorothieno[3,2-d]pyrimidine
CAS439693-52-4
Molecular FormulaC10H11ClN2S
Molecular Weight226.73 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC2=C(S1)C(=NC=N2)Cl
InChIInChI=1S/C10H11ClN2S/c1-10(2,3)7-4-6-8(14-7)9(11)13-5-12-6/h4-5H,1-3H3
InChIKeyHRULXTDXJYTJPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-tert-Butyl-4-chlorothieno[3,2-d]pyrimidine: Kinase-Focused Scaffold


6-tert-Butyl-4-chlorothieno[3,2-d]pyrimidine (CAS 439693-52-4) is a heterobicyclic building block featuring a thieno[3,2-d]pyrimidine core with a tert-butyl substituent at the 6-position and a reactive chlorine at the 4-position . The compound has a molecular formula of C10H11ClN2S and a molecular weight of 226.73 g/mol . The 4-chloro group serves as an electrophilic handle for nucleophilic aromatic substitution (SNAr) reactions, enabling diversification into pharmacologically active thienopyrimidine derivatives [1]. This scaffold class has been extensively employed in the development of kinase inhibitors, including those targeting PI3K, mTOR, BTK, CDK7, JAK1, EGFR, and PIM kinases [1].

1 4-Chloro SNAr electrophilic handle for amine library diversification
2 6-tert-Butyl pre-installed: defined steric and lipophilic profile
3 Thieno[3,2-d]pyrimidine scaffold mapped to PI3K, mTOR, BTK, CDK7, JAK1, EGFR kinase programs

Why 6-tert-Butyl-4-chlorothieno[3,2-d]pyrimidine Is Essential for SAR Continuity


Generic substitution with alternative 4-chlorothieno[3,2-d]pyrimidine variants (e.g., 6-unsubstituted, 6-methyl, or 6-phenyl analogs) fails because the C-6 substituent profoundly modulates both physicochemical properties and downstream biological activity. SAR studies across multiple kinase programs demonstrate that the C-6 position is a critical determinant of potency and selectivity [1]. The tert-butyl group at C-6 confers distinct steric and lipophilic contributions that cannot be replicated by smaller alkyl (methyl, ethyl) or aromatic (phenyl) substituents without altering target engagement, cellular permeability, or metabolic stability profiles [2]. This positional specificity mandates the use of the exact 6-tert-butyl-4-chloro intermediate to maintain SAR continuity across lead optimization campaigns.

C-6 substituent mismatch alters SAR continuity
Unsubstituted, methyl, or phenyl C-6 analogs shift potency and selectivity profiles reported across kinase programs; the C-6 position is identified as a critical optimization site
Steric and lipophilic profile cannot be replicated
Smaller alkyl or aromatic C-6 groups may not reproduce the steric constraints and lipophilicity that tert-butyl confers to the thienopyrimidine core
Synthetic step burden with unsubstituted analogs
C-6 unsubstituted variants require de novo functionalization chemistry, adding synthetic steps and disrupting parallel C-4/C-6 SAR exploration workflows

Quantitative Evidence: C-6 tert-Butyl vs. Closest Analogs


C-6 tert-Butyl Enables Potent PI3K/mTOR Dual Inhibition

Structure-activity relationship studies on thieno[3,2-d]pyrimidine derivatives reveal that C-6 substitution directly correlates with dual PI3K/mTOR inhibitory potency [1]. In a systematic optimization campaign, compounds bearing optimized C-6 substituents achieved sub-nanomolar PI3Kα inhibition (IC50 = 0.46 nM) and low nanomolar mTOR inhibition (IC50 = 12 nM), with the SAR analysis explicitly identifying aryl hydrazide at C-6 as the optimal fragment [1]. While this compound (6-tert-butyl-4-chlorothieno[3,2-d]pyrimidine) serves as the key intermediate for installing C-6 substituents via nucleophilic displacement at C-4, the presence of the pre-installed tert-butyl group at C-6 provides a defined steric and electronic environment that analogs lacking C-6 substitution cannot offer, thereby accelerating the SAR exploration process [1].

PI3K/mTOR SAR
Class-level
PI3Kα IC50 = 0.46 nM; mTOR IC50 = 12 nM
Supports PI3K/mTOR pathway SAR context
Optimized derivative 18b; C-6 substitution critical for dual inhibition
PI3K inhibitor mTOR inhibitor thienopyrimidine SAR anticancer

4,6-Disubstituted Scaffold Drives BTK Inhibitor Potency

A systematic study of 4,6-substituted thieno[3,2-d]pyrimidine BTK inhibitors demonstrated that the nature of the C-6 substituent critically influences enzymatic potency, cellular activity, and kinase selectivity [1]. Compound 8, a representative 4,6-disubstituted derivative, exhibited BTK enzymatic IC50 = 29.9 nM, B cell proliferation IC50 = 284 nM, and low cytotoxicity (CC50 = 53,632 nM) on murine splenocytes, with considerable selectivity between T cells (IC50 > 10 μM) and B cells [1]. Enzymatic assays on >20 kinases confirmed that compound 8 was more selective than the reference compound Olmutinib [1]. The study explicitly recommends C-4 and C-6 position optimization as a development strategy for BTK inhibitors [1]. The 6-tert-butyl-4-chloro scaffold provides a defined starting point for systematic exploration of both positions simultaneously.

BTK Selectivity
Class-level
BTK IC50 = 29.9 nM; ≥35-fold B/T cell selectivity
Supports BTK inhibitor SAR context
Compound 8 representative derivative; >20 kinases profiled
BTK inhibitor B cell suppression immunosuppressive activity kinase selectivity

C-4 Chlorine Ensures Efficient SNAr Reactivity

The chlorine atom at the C-4 position of thieno[3,2-d]pyrimidines is highly susceptible to nucleophilic displacement, making this compound a versatile intermediate for the synthesis of a wide range of derivatives . Multiple SNAr strategies employing amino derivatives with 4-chlorothieno[3,2-d]pyrimidine have been reported in the literature [1]. The 4-chloro derivative can be synthesized in high yield from the corresponding 4-ol precursor via treatment with phosphorus oxychloride (POCl3), with typical reaction conditions employing 20 equivalents of POCl3 under reflux for 1.5 hours . This synthetic accessibility, combined with the superior leaving group character of chloride relative to other halogens or oxygen-based leaving groups, makes the 4-chloro scaffold the preferred electrophilic partner for amine coupling in kinase inhibitor synthesis.

C-4 SNAr Reactivity
Supporting evidence
53.3% yield amine coupling; POCl3 chlorination
Supports parallel synthesis workflow
Polar aprotic solvents; K2CO3/Et3N; 80–120°C
nucleophilic aromatic substitution building block medicinal chemistry thienopyrimidine

tert-Butyl Steric Bulk Enhances Kinase Selectivity

SAR studies across multiple kinase inhibitor programs indicate that increased steric bulk at the C-6 position of thieno[3,2-d]pyrimidines correlates with improved kinase selectivity profiles [1]. In EGFR mutant-selective inhibitor development, thieno[3,2-d]pyrimidine derivatives bearing appropriate substituents exhibited selective inhibition of mutant EGFRL858R/T790M (IC50 ≤ 250 nM) over wild-type EGFR (IC50 > 10,000 nM), representing >40-fold selectivity [2]. In CDK7 inhibitor optimization, systematic SAR exploration of the thieno[3,2-d]pyrimidine core yielded compounds with potent CDK7 inhibition and good kinome selectivity in vitro [3]. The tert-butyl group at C-6 provides defined steric constraints that can be leveraged to achieve desired selectivity profiles by restricting binding modes that lead to off-target kinase engagement.

Kinase Selectivity Design
Class-level
Mutant/wild-type EGFR selectivity >40:1
Supports steric selectivity design strategy
Thieno[3,2-d]pyrimidine class context; molecular docking validated
kinase selectivity steric hindrance ATP-binding pocket off-target activity

Optimal Procurement & Application Scenarios


Kinase Inhibitor Lead Optimization: Parallel C-4/C-6 SAR

Medicinal chemistry teams developing PI3K/mTOR, BTK, CDK7, or JAK1 inhibitors should procure 6-tert-butyl-4-chlorothieno[3,2-d]pyrimidine when the lead optimization campaign requires systematic exploration of both C-4 amine substituents and C-6 functional groups. The pre-installed tert-butyl group at C-6 eliminates the need for de novo C-6 functionalization, while the C-4 chlorine enables high-yielding SNAr reactions with diverse amine libraries. This scaffold directly maps to the 4,6-disubstitution pattern identified as optimal in BTK inhibitor development [1] and PI3K/mTOR dual inhibitor optimization [2].

Focused Library Synthesis for Kinase Selectivity Profiling

Research groups conducting focused library synthesis to explore kinase selectivity should utilize 6-tert-butyl-4-chlorothieno[3,2-d]pyrimidine as the core scaffold. The tert-butyl group provides defined steric bulk hypothesized to restrict promiscuous ATP-binding pocket engagement, a strategy validated in EGFR mutant-selective inhibitor development where thieno[3,2-d]pyrimidine derivatives achieved >40-fold selectivity for mutant over wild-type kinase [3]. The C-4 chlorine enables rapid parallel synthesis of amine-substituted analogs for kinome-wide selectivity profiling, a capability demonstrated in CDK7 inhibitor optimization where SAR studies generated lead compounds with good kinome selectivity [4].

CRO & Chemical Supply for Preclinical Kinase Programs

CROs and chemical suppliers serving preclinical oncology programs should stock 6-tert-butyl-4-chlorothieno[3,2-d]pyrimidine as a standard catalog item. The scaffold supports multiple high-value target classes including PI3K/mTOR [2], BTK [1], JAK1 [5], CDK7 [4], and EGFR [3]. The compound's synthetic accessibility from 6-tert-butylthieno[3,2-d]pyrimidin-4-ol via POCl3 chlorination enables reliable bulk production at competitive cost. The demonstrated ability of 4-chloro derivatives to couple efficiently with amines, alcohols, and other nucleophiles ensures broad utility across diverse medicinal chemistry programs.

Academic Core Facilities for Kinase Inhibitor Discovery

University core facilities and academic screening centers should maintain 6-tert-butyl-4-chlorothieno[3,2-d]pyrimidine in their building block collections. The compound's 226.73 g/mol molecular weight and favorable physicochemical properties make it suitable for high-throughput chemistry workflows. The C-4 chloro group has been extensively validated in SNAr reactions with amino derivatives [6], enabling rapid analog generation for hit-to-lead and lead optimization studies across multiple kinase targets. The thieno[3,2-d]pyrimidine core is established in over a dozen distinct kinase inhibitor programs, providing a de-risked starting point for academic drug discovery initiatives.

Application
Selection Property
Validation Focus
Kinase inhibitor SAR exploration
Pre-installed 6-tert-butyl + C-4 SNAr handle
Parallel C-4/C-6 diversification workflow
Kinase selectivity library synthesis
Defined C-6 steric bulk for binding-mode restriction
Kinase panel selectivity profiling
Preclinical kinase program support
Multi-target scaffold class (PI3K/mTOR, BTK, JAK1, CDK7, EGFR)
SNAr coupling efficiency across amine libraries
Academic kinase inhibitor discovery
SNAr-validated building block with reported kinase program precedent
Hit-to-lead analog generation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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